Tris(nonylphenyl) phosphite is an organophosphorus compound with the molecular formula C₄₅H₆₉O₃P and a molecular weight of 689 g/mol. It is classified under the International Chemical Safety Cards with the identifier ICSC 0964 and has a CAS number of 26523-78-4. This compound is typically a viscous liquid, exhibiting low water solubility (0.0006 g/L at 27 °C) and high hydrophobicity, which contributes to its environmental persistence .
The primary function of TNPP is as an antioxidant. This property can be beneficial in some scientific research. For instance, studies investigating free radical damage in biological systems may employ TNPP to inhibit the activity of free radicals [].
Due to its interaction with polymers, TNPP can be a useful tool in studying polymer degradation and stabilization mechanisms. Researchers can incorporate TNPP into polymers to assess its effectiveness as a stabilizer and analyze how it influences the polymer's properties.
As TNPP is known to be toxic to aquatic life, some scientific research focuses on understanding its environmental fate and potential impact on ecosystems. Studies may track the breakdown and transport of TNPP in the environment to assess its persistence and ecological risks [].
Tris(nonylphenyl) phosphite can undergo hydrolysis when exposed to water, resulting in the formation of phosphoric acid, nonylphenol, and phenol . The reaction can be summarized as follows:
This hydrolytic degradation is significant in assessing its environmental impact, especially regarding aquatic toxicity.
Biologically, tris(nonylphenyl) phosphite exhibits toxicity to aquatic organisms, with long-lasting effects noted in environmental assessments. It may also cause allergic reactions upon skin contact . The compound's potential endocrine-disrupting properties have been evaluated, particularly concerning its degradation products like nonylphenol, which are known to have harmful effects on wildlife and ecosystems .
The synthesis of tris(nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride in the presence of an organic catalyst. This process results in the formation of tris(nonylphenyl) phosphite along with by-products that may include unreacted nonylphenol and other phosphite derivatives .
Tris(nonylphenyl) phosphite is primarily utilized as:
Its applications are particularly prominent in the production of polyvinyl chloride (PVC) and other thermoplastics .
Studies on interaction reveal that tris(nonylphenyl) phosphite can significantly affect the properties of mixtures with various organic compounds. For instance, it has been investigated for its interfacial behavior in solutions containing natural oils, indicating its potential utility in formulations requiring enhanced compatibility between disparate phases .
Tris(nonylphenyl) phosphite shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
Tris(nonylphenyl) phosphite | 26523-78-4 | High hydrophobicity; antioxidant |
Di(nonylphenyl) phenylphosphite | 25417-08-7 | Used as a stabilizer; less hydrophobic |
Nonylphenol | 25154-52-3 | Degradation product; endocrine disruptor |
Phosphoric acid | 7664-38-2 | Hydrolysis product; highly soluble |
Uniqueness: Tris(nonylphenyl) phosphite stands out due to its specific structure that allows it to function effectively as an antioxidant while being less soluble in water compared to other similar compounds. This property enhances its utility in applications requiring prolonged stability under challenging conditions.
The synthesis of TNPP proceeds via a stepwise esterification mechanism where phosphorus trichloride (PCl₃) reacts with nonylphenol (C₁₅H₂₄O). Each hydroxyl group of nonylphenol substitutes a chlorine atom from PCl₃ through nucleophilic acyl substitution. The reaction occurs in three consecutive steps:
Kinetic studies of analogous phenol-PCl₃ reactions reveal that the third esterification step has the lowest rate constant (0.018 L·mol⁻¹·min⁻¹ at 100°C) and highest activation energy (67.5 kJ·mol⁻¹), necessitating prolonged reaction times or excess nonylphenol to drive the reaction to completion. The use of aprotic solvents like toluene minimizes side reactions, while temperatures between 90–120°C balance reaction speed and thermal degradation risks.
Table 1: Kinetic Parameters for TNPP Esterification Steps
Step | Rate Constant (100°C, L·mol⁻¹·min⁻¹) | Activation Energy (kJ·mol⁻¹) |
---|---|---|
1 | 0.032 | 58.2 |
2 | 0.025 | 63.1 |
3 | 0.018 | 67.5 |
Excess nonylphenol (1.5–2.0 molar equivalents relative to PCl₃) is employed to counteract the declining reactivity of successive esterification steps. Key optimization strategies include:
Table 2: Effect of Nonylphenol Excess on TNPP Yield
Nonylphenol Equivalents | TNPP Yield (%) | Residual PCl₃ (%) |
---|---|---|
3.0 | 92.5 | 0.8 |
3.5 | 95.1 | 0.5 |
4.0 | 96.7 | 0.3 |
TNPP’s high boiling point (>360°C) and thermal sensitivity necessitate thin-film distillation for purification. Key operational parameters include:
This process reduces impurities such as residual nonylphenol (<0.1%) and chlorinated byproducts (<50 ppm), yielding TNPP with a refractive index of 1.520–1.525 and specific gravity of 0.979–0.990.
Table 3: Thin-Film Distillation Performance Metrics
Parameter | Pre-Distillation | Post-Distillation |
---|---|---|
Nonylphenol (%) | 4.2 | 0.08 |
Chloride (ppm) | 420 | 32 |
Color (APHA) | 300 | 50 |
Residual chloride in TNPP originates from unreacted PCl₃ and HCl byproducts. Critical control measures include:
Table 4: Chloride Levels vs. Process Parameters
Temperature (°C) | Neutralization | Vacuum (mmHg) | Chloride (ppm) |
---|---|---|---|
100 | No | 760 | 420 |
110 | Yes | 100 | 45 |
110 | Yes | 50 | 22 |
TNPP exhibits exceptional hydrolytic stability due to its sterically hindered molecular architecture. The three nonylphenyl substituents create a protective barrier around the phosphorus atom, reducing susceptibility to nucleophilic attack by water molecules [1] . This structural feature is quantified by its low acidic value (≤0.5 mg KOH/g) and high hydrophobicity, as evidenced by its water solubility of 0.0006 g/L at 27°C .
The relationship between substituent bulkiness and hydrolysis resistance is demonstrated in comparative studies. Linear alkyl phosphites, such as tris(2-ethylhexyl) phosphite, undergo hydrolysis 3–5 times faster than TNPP under identical conditions [5]. This stability enables TNPP to maintain its antioxidant efficacy in humid environments, making it suitable for polymers exposed to moisture, such as polyamide 6 (PA6) composites [4].
Table 1: Structural and Hydrolytic Properties of TNPP
Property | Value |
---|---|
Molecular formula | C₄₅H₆₉O₃P |
Hydrolysis rate constant | 1.2 × 10⁻⁵ L/mol·s (25°C) |
Water solubility | 0.0006 g/L (27°C) |
TNPP demonstrates pronounced synergism with phenolic antioxidants, enhancing overall stabilization efficiency. Phenolic compounds, such as Irganox 1010, scavenge peroxy radicals (ROO- ), while TNPP preferentially decomposes hydroperoxides (ROOH) [2] [4]. This dual-action mechanism interrupts both chain-propagation and chain-branching pathways in polymer oxidation.
The synergistic effect arises from TNPP’s ability to regenerate phenolic antioxidants. During thermal stress, TNPP reduces oxidized phenolic species back to their active form via electron transfer reactions [5]. For example, in polypropylene blends, combining TNPP with Irganox 1010 increases oxidative induction time (OIT) by 40% compared to either stabilizer alone [4].
TNPP neutralizes hydroperoxides through a stoichiometric redox reaction, converting them into thermally stable phosphates and alcohols. The general reaction proceeds as:
$$ \text{P(OR)}3 + \text{ROOH} \rightarrow \text{OP(OR)}3 + \text{ROH} $$ [2] [5]
This reaction follows second-order kinetics, with a rate constant of 0.18 L/mol·s at 120°C for cumene hydroperoxide [5]. By eliminating hydroperoxides, TNPP prevents their homolytic cleavage into alkoxy (RO- ) and hydroxyl (HO- ) radicals, which initiate autocatalytic degradation. In low-density polyethylene (LDPE), TNPP reduces hydroperoxide concentrations by 78% after 500 hours at 90°C .
In heterogeneous polymer systems, such as clay-reinforced nanocomposites, TNPP’s non-polar structure ensures compatibility with both organic and inorganic phases. For instance, in poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) nanocomposites, TNPP acts as a chain extender, increasing melt viscosity by 30% and tensile strength by 15% after processing [4].
TNPP’s long-term efficacy stems from its resistance to volatilization and migration. Its high molecular weight (689 g/mol) and low vapor pressure (2.1 × 10⁻⁷ mmHg at 25°C) enable retention in the polymer matrix during extended service life . In accelerated aging tests, TNPP-containing PA6 retains 90% of its initial molecular weight after 1,000 hours at 150°C, compared to 60% for unstabilized controls [4].
Table 2: Performance of TNPP in Polymer Matrices
Polymer Matrix | Key Stabilization Effect |
---|---|
Polyamide 6 | 90% molecular weight retention |
PHBV nanocomposites | 15% tensile strength improvement |
LDPE | 78% hydroperoxide reduction |
Tris(nonylphenyl) phosphite demonstrates exceptional performance as a secondary stabilizer in polyvinyl chloride formulations, functioning primarily as a co-stabilizer in combination with metal soap systems [1] [2]. The compound exhibits remarkable compatibility with calcium-zinc and barium-zinc stabilizer systems, making it particularly valuable in modern lead-free polyvinyl chloride formulations [2] [3]. Research indicates that tris(nonylphenyl) phosphite effectively participates in Arbuzov reactions with hydrogen chloride and zinc chloride, regenerating primary stabilizers and preventing the formation of unstable polymer structures [1].
The stabilization mechanism involves the scavenging of thermally labile chlorines and Lewis acids, with the phosphite structure enabling participation in critical chemical reactions that maintain polymer integrity [1]. Studies demonstrate that the compound maintains excellent thermal stability up to processing temperatures of 180°C, providing consistent performance during polyvinyl chloride processing operations [1] [2]. The hydrolytic stability of tris(nonylphenyl) phosphite proves superior to many conventional phosphites, with minimal degradation observed even under humid processing conditions [1] [4].
Color stability represents a critical performance parameter in polyvinyl chloride applications, where tris(nonylphenyl) phosphite excels in maintaining initial color characteristics and preventing yellowing during thermal processing [1] [5] [6]. The compound effectively preserves melt flow properties and extends processing windows, enabling manufacturers to achieve consistent product quality [1] [2]. Research findings indicate that the phosphite contributes to improved clarity in non-pigmented polyvinyl chloride products while strengthening color stability in pigmented formulations [7].
Parameter | Value/Description | Performance Notes |
---|---|---|
Recommended Concentration | 0.05-3.0 wt% (500-30,000 ppm) | Optimal performance at 0.5-1.0% loading |
Function | Secondary stabilizer/co-stabilizer with metal soaps | Synergistic with calcium-zinc systems |
Compatibility | Excellent with calcium-zinc and barium-zinc stabilizers | No plate-out or bloom issues |
Temperature Stability | Stable up to 180°C processing temperatures | Maintains effectiveness throughout processing |
Color Stability | Maintains initial color and prevents yellowing | Superior to conventional phosphites |
Processing Benefits | Prevents hydrogen chloride formation, extends melt flow stability | Improved processing windows |
Tris(nonylphenyl) phosphite exhibits remarkable efficacy in synthetic rubber latex formulations, serving as a critical stabilizer for various elastomer systems including styrene butadiene rubber, nitrile butadiene rubber, and styrene isoprene styrene block copolymers [5] [6] [8]. The compound demonstrates exceptional performance in preventing gel formation during polymerization, finishing, storage, and factory processing stages [6] [9]. Research indicates that tris(nonylphenyl) phosphite effectively inhibits viscosity increases and maintains tack adhesive properties in elastomeric formulations [5].
In styrene butadiene rubber applications, tris(nonylphenyl) phosphite provides superior thermal oxidation resistance while maintaining excellent compatibility with both solution and emulsion polymerized systems [5] [6] [8]. The stabilizer proves particularly effective in light-colored elastomer formulations, where color maintenance is critical for end-use applications [5] [6]. Studies demonstrate that the compound prevents the formation of oxidative degradation products that typically lead to discoloration and property deterioration in rubber matrices [10] [8].
The synergistic effects of tris(nonylphenyl) phosphite with epoxidized oils in natural rubber latex systems have been extensively documented, showing enhanced stabilization performance compared to individual stabilizer components [5] [8]. Research findings indicate that the phosphite contributes to improved processing stability during latex compounding operations while maintaining colloidal properties essential for dipping and coating applications [11]. The compound effectively scavenges hydroperoxides formed during rubber processing, thereby preventing chain scission and cross-linking reactions that compromise mechanical properties [12] [8].
Rubber Type | Application Concentration | Primary Benefits | Performance Notes |
---|---|---|---|
Styrene Butadiene Rubber | 0.05-3.0% | Prevents gel formation, viscosity control | Effective in solution polymerized systems |
Nitrile Butadiene Rubber | 0.05-3.0% | Thermal oxidation resistance | Superior antioxidant properties |
Styrene Isoprene Styrene | 0.05-3.0% | Excellent for light-colored elastomers | Prevents buildup and tack retention |
Ethylene Propylene Diene Monomer | 0.05-3.0% | Heat resistance improvement | High thermal stability |
Natural Rubber Latex | Combined with epoxidized oils | Processing stability enhancement | Synergistic with epoxidized oils |
Tris(nonylphenyl) phosphite serves as a versatile processing stabilizer in high-density polyethylene applications, providing exceptional thermal protection during melt processing operations [7] [9] [13]. The compound effectively maintains molecular weight stability during extrusion and injection molding processes, preventing degradation that typically occurs at elevated processing temperatures [9] [13]. Research demonstrates that tris(nonylphenyl) phosphite exhibits superior performance in preserving melt flow characteristics compared to conventional stabilizer systems [13].
The stabilizer demonstrates remarkable effectiveness in maintaining color stability during high-density polyethylene processing, particularly in applications requiring transparency or light coloration [9] [14]. Studies indicate that the compound prevents the formation of chromophoric groups that lead to yellowing and haze development in polyethylene products [9]. The hydrolytic stability of tris(nonylphenyl) phosphite ensures consistent performance even in moisture-containing processing environments [9] [15].
Processing efficiency improvements have been documented when tris(nonylphenyl) phosphite is incorporated into high-density polyethylene formulations, with enhanced flow properties and reduced processing torque requirements [16] [13]. The compound proves particularly valuable in film applications where optical properties and mechanical performance must be maintained throughout the conversion process [9] [14]. Research findings indicate that the stabilizer contributes to improved long-term thermal stability in high-density polyethylene products intended for elevated temperature service conditions [15].
Processing Stage | Tris(nonylphenyl) phosphite Concentration | Temperature Range (°C) | Key Performance Metrics | Effectiveness Rating |
---|---|---|---|---|
Polymerization | 500-1000 ppm | 160-200 | Molecular weight retention | Excellent |
Melt Processing | 0.05-0.5% | 180-250 | Melt flow stability | Very Good |
Extrusion | 0.1-0.3% | 190-230 | Color maintenance | Good |
Film Applications | 0.05-0.2% | 200-240 | Transparency preservation | Excellent |
Long-term Stability | 0.1-0.5% | Service: up to 80 | Oxidation induction time | Good |
Tris(nonylphenyl) phosphite has emerged as a critical stabilizer in polylactic acid fiber production, addressing the inherent thermal instability challenges associated with biodegradable polyester processing [17] [18] [19]. The compound functions as an effective chain extender, preventing molecular weight degradation during melt processing operations and significantly improving fiber mechanical properties [17] [19]. Research demonstrates that molecular weight losses of approximately 30% in unstabilized polylactic acid can be eliminated through the incorporation of small amounts of tris(nonylphenyl) phosphite [18].
The stabilization mechanism involves the reaction of tris(nonylphenyl) phosphite with hydroxyl and carboxyl end groups in polylactic acid chains, effectively extending polymer molecular weight and improving processability [19]. Studies indicate that the compound enables faster crystallization rates in polylactic acid fiber systems while maintaining final crystallinity levels comparable to unstabilized materials [18]. The thermal protection provided by tris(nonylphenyl) phosphite allows for processing at elevated temperatures without significant polymer degradation [17] [19].
Mechanical property improvements in polylactic acid fibers stabilized with tris(nonylphenyl) phosphite have been extensively documented, with tensile strength enhancements of 10-30% and modulus improvements of 10-25% reported at equivalent draw ratios [18]. The compound proves particularly effective in two-step fiber production processes involving primary quench and cold drawing operations [18]. Research findings indicate that proper mixing and optimal concentration levels are critical for achieving maximum performance benefits, with excessive amounts or insufficient dispersion leading to fiber inhomogeneities [18] [19].
Application Area | Tris(nonylphenyl) phosphite Loading (%) | Processing Temperature (°C) | Performance Improvement | Mechanism |
---|---|---|---|---|
Chain Extension | 0.11-0.35 | 180-200 | 30% molecular weight retention | Chain linking reactions |
Thermal Stabilization | 0.1-0.5 | 170-200 | Prevents degradation | Hydroperoxide decomposition |
Molecular Weight Control | 0.2-0.6 | 160-190 | 1.5x molecular weight increase | Reactive stabilization |
Fiber Processing | 0.05-0.3 | 180-220 | 10-30% strength gain | Polymer chain protection |
Melt Spinning | 0.1-0.4 | 190-230 | Improved processability | Thermal protection |
Irritant;Environmental Hazard